molecular formula C32H34N4O6S B2851646 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide CAS No. 444184-81-0

4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B2851646
CAS No.: 444184-81-0
M. Wt: 602.71
InChI Key: XVUIPKHWOOLKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide is a structurally complex molecule featuring:

  • A 4-oxo-3,4-dihydroquinazoline core, known for its role in kinase inhibition and DNA repair modulation .
  • A benzodioxol-5-yl group, which enhances metabolic stability and receptor binding in medicinal chemistry .
  • A cyclohexane-1-carboxamide moiety, often associated with conformational rigidity and improved pharmacokinetics .

Properties

IUPAC Name

4-[[2-[1-(1,3-benzodioxol-5-ylamino)-1-oxobutan-2-yl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O6S/c1-2-28(30(38)34-22-13-14-26-27(16-22)42-19-41-26)43-32-35-25-8-4-3-7-24(25)31(39)36(32)18-20-9-11-21(12-10-20)29(37)33-17-23-6-5-15-40-23/h3-8,13-16,20-21,28H,2,9-12,17-19H2,1H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUIPKHWOOLKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=O)N3CC5CCC(CC5)C(=O)NCC6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via nucleophilic substitution reactions, where a suitable benzodioxole derivative reacts with the quinazolinone intermediate.

    Attachment of the Cyclohexanecarboxamide Group: This step involves the coupling of the cyclohexanecarboxamide moiety to the quinazolinone-benzodioxole intermediate using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at various positions on the quinazolinone and benzodioxole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, peptide coupling reagents (EDCI, DCC)

Major Products

The major products formed from these reactions include oxidized derivatives, reduced quinazolinone cores, and substituted benzodioxole or quinazolinone derivatives.

Scientific Research Applications

4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its mechanism of action.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide involves the inhibition of specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

Table 1: Key Quinazolinone-Based Analogues

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Biological Activity (if reported) Reference
Target Compound C₃₃H₃₃N₅O₆S ~663.7* 4-oxoquinazoline, benzodioxol, furan, cyclohexane Not available
A22 () C₂₇H₂₉F₃N₄O₂ 499.23 Phthalazinone, difluorocyclohexane Not specified
2-methyl-3-butyl-4-oxo-3,4-dihydroquinazoline-6-sulfonamide () C₁₃H₁₆N₄O₃S 308.35 Sulfonamide, alkylated quinazolinone Antimicrobial (inferred)
2-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanoic acid () C₁₄H₁₇N₃O₃ 275.30 Carboxylic acid, short alkyl chain Not reported

Notes:

  • The target compound’s molecular weight is estimated based on structural complexity.
  • Sulfonamide derivatives () exhibit antimicrobial activity, suggesting the target compound’s sulfanyl group could confer similar properties .

Cyclohexane Carboxamide Derivatives

Benzodioxol-Containing Compounds

Table 3: Benzodioxol Derivatives in Drug Design

Compound Name / ID Molecular Formula Key Features Application Reference
Target Compound C₃₃H₃₃N₅O₆S Benzodioxol-carbamoylpropyl linkage Not reported
Compound 78 () C₂₈H₂₄N₄O₅S₂ Benzodioxol, thiazole, methoxy groups Not specified

Notes:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.